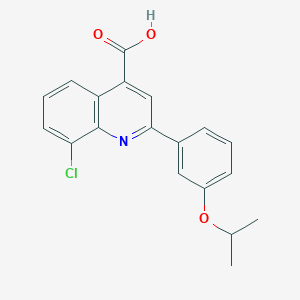

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 . It is a derivative of quinoline-4-carboxylic acid, which is an important structure in synthetic medicinal chemistry .

Synthesis Analysis

Quinoline-4-carboxylic acid and its derivatives have been synthesized using various methods. Some of these methods involve the use of toxic, corrosive catalysts, and can result in poor yields and long reaction times . Recent advances have focused on developing more efficient and environmentally friendly synthesis methods .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a carboxylic acid group at the 4-position and a chloro group at the 8-position. The 2-position is substituted with a phenyl group that has an isopropoxy group at the 3-position .Applications De Recherche Scientifique

Analytical Reagent Applications

Quinoxaline-2-carboxylic acid derivatives, related to 8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, have been studied for their potential as analytical reagents. Research has established the solubility products of their metal salts, the optimal pH range for complete precipitation, and the thermal behaviors of the metal complexes. These properties are significant for the gravimetric determination of various metal ions, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Synthesis and Chemical Transformation

Research has focused on the synthesis of various quinoline-4-carboxylic acid derivatives, which are structurally similar to this compound. For example, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid has been detailed, demonstrating the diversity and potential of these compounds in chemical synthesis (Al-As’ad et al., 2013). Additionally, the preparation and properties of chelating ion exchangers with quinaldic acids, including those with different substituents on the quinoline ring, have been explored for their ability to extract metal ions from aqueous solutions (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

Anticancer Research

Studies have explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their potential anticancer activities. These compounds have shown significant anticancer activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities and are known to interact with various enzymes and receptors . For instance, some quinoline derivatives have been identified as potent inhibitors of human tissue non-specific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), and placental alkaline phosphatase (h-PLAP) .

Mode of Action

Quinoline derivatives are known to exhibit their effects through different mechanisms of action . For instance, they can act as inhibitors, blocking the activity of certain enzymes . They may also interact with the virulence machinery of pathogens, thereby reducing their ability to cause disease .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways . For example, some quinoline derivatives have been found to inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in a variety of biological processes .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities . For instance, some quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Analyse Biochimique

Biochemical Properties

8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it binds to specific proteins that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in cell survival and death, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Propriétés

IUPAC Name |

8-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(22)23)14-7-4-8-16(20)18(14)21-17/h3-11H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGYGZCDHDUTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

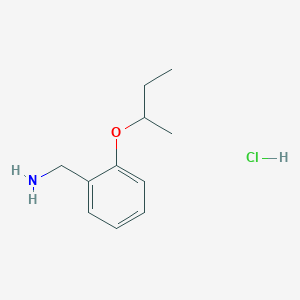

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)